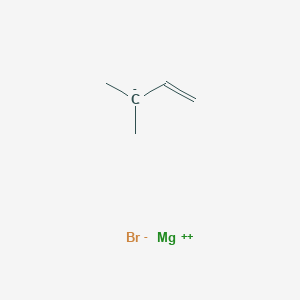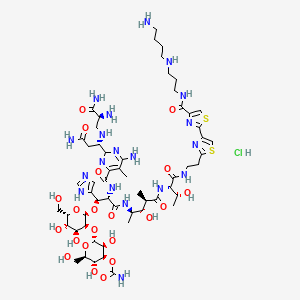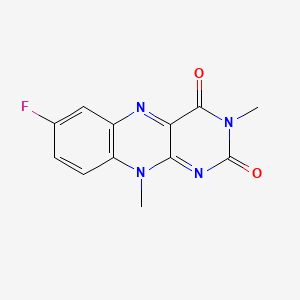
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of methyl and fluoro substituents, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors.
Introduction of methyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Fluorination: Introduction of the fluoro group can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could lead to a partially or fully reduced form.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound without any substituents.
Methylpteridine: Pteridine with methyl groups but no fluoro substituent.
Fluoropteridine: Pteridine with a fluoro substituent but no methyl groups.
Uniqueness
The presence of both methyl and fluoro substituents in Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- makes it unique compared to other pteridines
属性
CAS 编号 |
72247-96-2 |
|---|---|
分子式 |
C12H9FN4O2 |
分子量 |
260.22 g/mol |
IUPAC 名称 |
7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
InChI 键 |
PKSWVIVQJNQKQE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
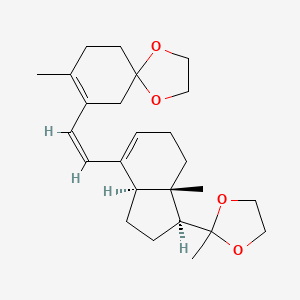
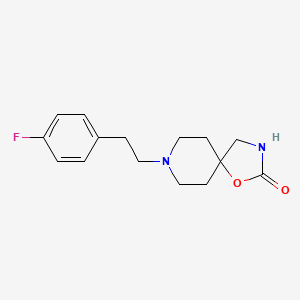
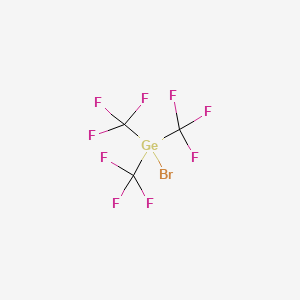
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
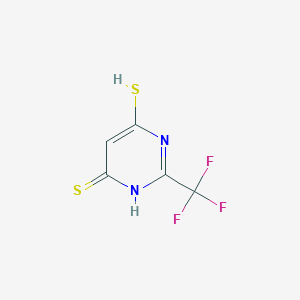
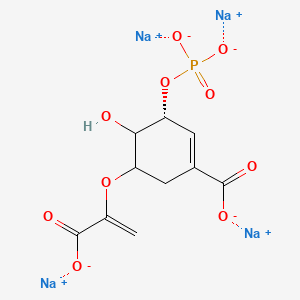
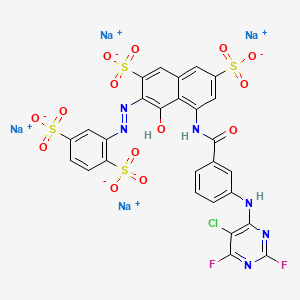
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
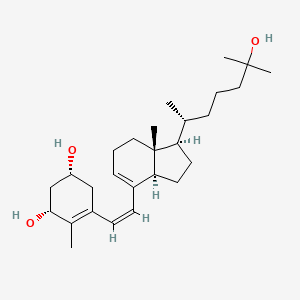

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
